The synthesis of GRC-17536 involves several chemical reactions aimed at constructing its complex molecular framework. Although specific synthetic routes are proprietary, the general methodology includes:
The synthetic pathway ensures that GRC-17536 maintains high purity and potency, critical for its efficacy as a pharmacological agent .
The molecular structure of GRC-17536 is characterized by its heterocyclic ring systems which are essential for its biological activity. The compound has a molecular formula of CHNO and a molecular weight of approximately 232.29 g/mol.
This structural specificity contributes to its selectivity and potency as an antagonist .
GRC-17536 undergoes several chemical reactions when interacting with biological systems:
The mechanism of action for GRC-17536 primarily involves:
Experimental data indicate that GRC-17536 effectively blocks agonist-induced responses in various cell types, demonstrating its role as a potent inhibitor of the TRPA1 channel .
GRC-17536 exhibits several notable physical and chemical properties:
The compound's melting point, boiling point, and pH stability have not been extensively documented but are essential parameters for formulation development .
GRC-17536 holds promise in various scientific applications:
Ongoing clinical trials are exploring its effectiveness across different patient populations, aiming to establish its safety profile and therapeutic benefits in real-world settings .
Transient Receptor Potential Ankyrin 1 (TRPA1) represents a critical ion channel in nociception and inflammatory pathways. As a ligand-gated cation channel, it responds to environmental irritants, endogenous inflammatory mediators, and oxidative stress products, serving as a molecular sensor for noxious stimuli. TRPA1’s involvement in pain transmission, neurogenic inflammation, and respiratory reflexes has positioned it as a compelling target for chronic conditions with limited therapeutic options [2] [6]. GRC-17536 emerges as a potent and selective antagonist designed to modulate this pathway, offering a novel approach for pathologies driven by TRPA1 hyperactivation.
TRPA1 (gene ID: 8989 in humans) is a non-selective cation channel robustly expressed in sensory neurons and non-neuronal cells, including pulmonary epithelial cells, fibroblasts, and immune cells [6] [9]. Its activation triggers calcium influx, leading to:
The channel’s responsiveness to diverse pro-inflammatory stimuli and its upregulation in chronic diseases (e.g., diabetic neuropathy, asthma, chronic cough) underscore its therapeutic relevance [2] [6] [9].
Discovered by Glenmark Pharmaceuticals, GRC-17536 (development code: ISC-17536) is a first-in-class, orally bioavailable TRPA1 antagonist. Its development marked Glenmark’s leadership in TRP channel therapeutics following earlier successes with TRPV1/3 antagonists [5].
CAS Registry: 1649479-05-9 (free acid); 1246761-03-4 (protonated form); 1508276-29-6 (potassium salt) [1] [4] [7]
Physicochemical Properties:
Stability: >2 years at -20°C when stored properly [1]
Structural Motifs:The molecule integrates:
Table 1: Structural and Physicochemical Profile of GRC-17536
Attribute | Value |
---|---|
Molecular Formula | C~20~H~13~F~5~N~4~O~3~S~2~ |
Exact Mass | 516.0349 g/mol |
CAS Registry (Free Acid) | 1649479-05-9 |
CAS Registry (Potassium Salt) | 1508276-29-6 |
Solubility | >10 mM in DMSO |
Purity | >98% (HPLC) |
SMILES | CN1C(=O)C2=C(SC=C2CC(=O)NC2=NC(C3=CC(F)=C(C(F)(F)F)C(F)=C3)=CS2)N(C)C1=O |
Chronic diseases like diabetic neuropathy and refractory cough involve persistent TRPA1 activation:
GRC-17536’s mechanism addresses these by:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: